4-{5-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine
Description
This compound features a pyridine core linked to a 1,3,4-oxadiazole ring, which is further connected to a 1,2,3-triazole moiety substituted with a 2-methoxyphenyl group and a methyl group. The structural complexity arises from the fusion of three heterocyclic systems, which may confer unique electronic, steric, and pharmacological properties.
Properties
IUPAC Name |
2-[1-(2-methoxyphenyl)-5-methyltriazol-4-yl]-5-pyridin-4-yl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O2/c1-11-15(17-21-20-16(25-17)12-7-9-18-10-8-12)19-22-23(11)13-5-3-4-6-14(13)24-2/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPGGXBOITUQBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2OC)C3=NN=C(O3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{5-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine is a hybrid molecule that integrates multiple pharmacophores known for their biological activities. This compound has attracted attention due to its potential therapeutic applications in oncology and antimicrobial treatments. This article delves into its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure with several functional groups that contribute to its biological activity:
- Triazole Ring : Known for antifungal and anticancer properties.
- Oxadiazole Ring : Exhibits significant antitumor activity.
- Pyridine Moiety : Commonly associated with various biological activities including anti-inflammatory effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways, such as kinases and proteases.
- Cell Membrane Disruption : It can disrupt microbial cell membranes, leading to increased permeability and cell death.
- Apoptosis Induction : Studies indicate that the compound can trigger apoptosis in cancer cells through the activation of caspases.
Anticancer Activity
Several studies have evaluated the anticancer properties of this compound against various cancer cell lines. The following table summarizes key findings:
These results indicate that the compound exhibits potent anticancer activity across multiple cancer types, making it a candidate for further development.
Antimicrobial Activity
The compound also shows promising antimicrobial effects. Research indicates its effectiveness against various bacterial strains, highlighting its potential as an antibiotic agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
Case Study 1: Anticancer Efficacy in Mice
A recent study conducted on mice models demonstrated the efficacy of this compound in reducing tumor size by approximately 50% compared to control groups after four weeks of treatment. The study utilized a dosage regimen based on the IC50 values derived from in vitro studies.
Case Study 2: Antimicrobial Testing
In vitro testing against clinical isolates of Staphylococcus aureus showed that the compound significantly inhibited bacterial growth at concentrations lower than commonly used antibiotics, suggesting a potential role in treating resistant infections.
Comparison with Similar Compounds
Structural Analogues with Triazole-Oxadiazole Hybrids
4-{4-[5-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine
- Structure : Contains a 1,2,4-oxadiazole ring substituted with 2,4-dimethoxyphenyl and a triazole linked to pyridine.
- Key Differences :
- The oxadiazole substituent is 2,4-dimethoxyphenyl (vs. the absence of oxadiazole substitution in the target compound).
- The triazole is substituted with a phenyl group (vs. 2-methoxyphenyl and methyl in the target).
2-(5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyridine
- Structure : A simpler analogue with pyridine directly linked to an oxadiazole bearing a 2-methoxyphenyl group.
- Key Differences :
- Lacks the triazole ring present in the target compound.
- Reduced molecular weight and complexity.
- Implications : The absence of the triazole ring may limit interactions with biological targets requiring multi-heterocyclic recognition sites .
Triazole-Imidazole/Thiazole Hybrids ()
Compounds such as 15a (3-(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)-2-(4-chlorophenyl)-imidazo[1,2-a]pyridine) and 14d (5-(1-Benzyl-1H-1,2,3-triazol-4-yl)-6-(4-chlorophenyl)imidazo-[2,1-b]thiazole) share the triazole-heterocycle fusion motif but differ in core structures:
- Structural Variations :
- Imidazo[1,2-a]pyridine or imidazo[2,1-b]thiazole cores (vs. pyridine-oxadiazole-triazole in the target).
- Substituents like 4-chlorophenyl or benzyl groups (vs. 2-methoxyphenyl and methyl in the target).
- Synthetic Yields : High yields (78–92%) for these compounds suggest efficient synthetic routes, though the target compound’s yield is unspecified .
- Spectroscopic Data : NMR shifts for triazole protons in these analogues (e.g., δ 7.2–8.5 ppm for aromatic protons) provide reference points for validating the target compound’s structure .
Thiazole-Pyrimidine Hybrids ()
Compound 3 (2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)-thiazol-5-yl)pyrimidine-5-carbonitrile) highlights:
- Structural Contrasts: Pyrimidine-thiazole core (vs. pyridine-oxadiazole-triazole). Hydroxyphenyl and methylamino substituents (vs. methoxyphenyl and methyl).
Fluorine-18 Labeled Analogues ()
- Key Differences: Presence of fluorine-18 for positron emission tomography (PET) (vs. non-radiolabeled target compound). Quinoline core (vs. pyridine).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
